3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one is a heterocyclic organic compound that features both imidazole and quinazolinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with imidazole-containing compounds. One common method involves the alkylation of quinazolinone with 3-(1H-imidazol-1-yl)propyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the quinazolinone moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine
- N-[(1H-imidazol-1-yl)alkyl]quinazoline-2,4(1H,3H]-diones
Uniqueness
3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one is unique due to its specific combination of imidazole and quinazolinone moieties, which confer distinct chemical and biological properties
Biological Activity
3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one, a compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities. Quinazolinones are known for their pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C14H14N4O
- Molecular Weight : 254.287 g/mol
- CAS Number : 110552-32-4
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various quinazolinone-based hybrids that demonstrated promising activity against cancer cell lines. For instance, compounds with structural modifications similar to this compound showed IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells .
Table 1: Anticancer Activity of Quinazolinone Derivatives
Antibacterial Activity
The antibacterial potential of quinazolinones has also been documented. In vitro studies have shown that derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial DNA gyrase .
Anticonvulsant Activity
A study evaluated several quinazolinone derivatives for anticonvulsant properties, revealing that some exhibited moderate to significant activity compared to diazepam. The anticonvulsant effect is attributed to the ability of these compounds to bind noncompetitively to AMPA receptors .
Table 2: Anticonvulsant Activity of Selected Quinazolinones
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is heavily influenced by their structural features. Modifications at specific positions on the quinazolinone ring can enhance or diminish biological efficacy. For example, the introduction of halogen substituents on the phenyl ring has been shown to improve anticancer activity .
Case Study 1: Dual EGFR/HER2 Inhibitors
Researchers synthesized benzenesulfonamide-linked quinazolinones that acted as dual inhibitors of EGFR and HER2 receptors. Among these, a compound structurally related to this compound exhibited an IC50 value of 63% inhibition compared to erlotinib's 68% .
Case Study 2: DPP-IV Inhibition
Another study focused on thiazoline-linked quinazolinones for their DPP-IV inhibitory activity, a crucial target in diabetes management. One derivative demonstrated an IC50 value of 0.76 nM, indicating potent antidiabetic properties .
Properties
CAS No. |
110552-32-4 |
---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-(3-imidazol-1-ylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C14H14N4O/c19-14-12-4-1-2-5-13(12)16-11-18(14)8-3-7-17-9-6-15-10-17/h1-2,4-6,9-11H,3,7-8H2 |
InChI Key |
BEXDIJBWLZLLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCN3C=CN=C3 |
Origin of Product |
United States |
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